2,8-Dimethoxyquinazoline-6-carboxylic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H10N2O4 |
|---|---|
Molecular Weight |
234.21 g/mol |
IUPAC Name |
2,8-dimethoxyquinazoline-6-carboxylic acid |
InChI |
InChI=1S/C11H10N2O4/c1-16-8-4-6(10(14)15)3-7-5-12-11(17-2)13-9(7)8/h3-5H,1-2H3,(H,14,15) |
InChI Key |
PDBYDKRXQOVTHI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=CN=C(N=C12)OC)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of 2,8 Dimethoxyquinazoline 6 Carboxylic Acid
Established Synthetic Routes to the Quinazoline (B50416) Core
The construction of the fundamental quinazoline ring system can be achieved through a variety of established and emerging synthetic strategies.
Historically, several named reactions have been foundational in quinazoline chemistry. The Niementowski quinazoline synthesis is a widely used method that typically involves the condensation of anthranilic acids with amides at high temperatures to form 3H-quinazolin-4-ones. Another classical approach is the Griess synthesis. A common method involves heating anthranilic acid with an excess of formamide, which proceeds through an o-amidobenzamide intermediate to yield quinazolin-4-one. Modifications of these thermal condensation methods, often requiring harsh conditions and long reaction times, have been the bedrock of quinazoline synthesis for over a century.
| Classical Synthesis | Reactants | Key Features |
| Niementowski Synthesis | Anthranilic Acid + Amide | High temperatures, lengthy reaction times. |
| Griess-based Method | Anthranilic Acid + Formamide | Proceeds via an o-amidobenzamide intermediate. |
| Acetanilide Condensation | Acetanilide + Urethane | Uses a dehydrating agent like phosphorus pentoxide. |
In recent decades, significant efforts have been directed toward developing more efficient, sustainable, and environmentally benign methods for quinazoline synthesis. Microwave-assisted synthesis has emerged as a powerful technique, drastically reducing reaction times from hours to minutes and often improving yields compared to conventional heating.
Multicomponent reactions (MCRs) offer a highly atom-economical approach, allowing for the construction of complex quinazoline derivatives in a single step from three or more starting materials. These reactions are often performed under milder conditions and reduce the need for intermediate purification steps.
The principles of green chemistry have been incorporated through the use of eco-friendly solvents like ionic liquids or water, and the development of reusable catalysts. For instance, sulfonic acid-functionalized nanoporous silica (B1680970) and magnetically recoverable palladium catalysts have been employed for the efficient synthesis of quinazolinones, offering advantages such as operational simplicity, elimination of toxic solvents, and easy catalyst recovery. Furthermore, transition-metal-free syntheses, which avoid the use of expensive and potentially toxic heavy metals, are gaining traction. The use of earth-abundant first-row transition metals, such as manganese and cobalt, also represents a more sustainable alternative to precious metal catalysts.
| Modern Technique | Key Features | Advantages |
| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times. | High efficiency, improved yields. |
| Multicomponent Reactions (MCRs) | One-pot synthesis from multiple starting materials. | High atom economy, operational simplicity. |
| Green Catalysis | Use of reusable solid acids or magnetic nanocatalysts. | Catalyst recyclability, reduced waste. |
| Sustainable Solvents | Employment of ionic liquids or aqueous media. | Environmentally benign, improved safety. |
| Earth-Abundant Metal Catalysis | Catalysts based on Mn, Fe, Ni, Cu. | Lower cost, reduced environmental impact. |
Specific Synthesis Strategies for 2,8-Dimethoxyquinazoline-6-carboxylic acid
The synthesis of the specifically substituted this compound requires precise control over the introduction of functional groups at positions 2, 6, and 8 of the quinazoline ring.
Achieving the target 2,8-dimethoxy-6-carboxylic acid substitution pattern relies heavily on retrosynthetic strategies starting from appropriately functionalized precursors. A logical approach involves the cyclization of a substituted 2-aminobenzoic acid derivative that already contains the required methoxy (B1213986) and carboxylic acid functionalities on the benzene (B151609) ring. For instance, starting with 2-amino-3-methoxy-5-carboxybenzoic acid would establish the substituents at positions 8 and 6, respectively. The subsequent ring closure and functionalization at the 2-position would complete the synthesis.
Modern C-H functionalization techniques, often employing transition-metal catalysis, have emerged as powerful tools for the late-stage modification of heterocyclic cores, allowing for the direct introduction of substituents at specific positions. While direct C-H methoxylation at C8 and carboxylation at C6 of a pre-formed 2-methoxyquinazoline (B8808124) core is challenging, strategic use of directing groups could potentially guide such transformations. The regioselectivity of these reactions is crucial and can be influenced by the electronic nature of existing substituents and the choice of catalyst. For example, a rhodium-catalyzed ortho-amidation has been used to achieve regioselective functionalization of quinazolines. Similarly, direct magnesiation has been employed for the versatile and regioselective functionalization of related quinoline (B57606) systems.
Optimizing reaction conditions is critical for maximizing the yield and purity of the final product. Key parameters that are typically fine-tuned include the choice of catalyst, solvent, reaction temperature, and time. For instance, in the synthesis of 4-methylquinazoline, a study optimized conditions to a molar ratio of 2-aminoacetophenone (B1585202) to the BF3-Et2O catalyst of 1:0.5, a temperature of 150°C, and a reaction time of 6 hours, which resulted in a yield of 86%.
The following table summarizes optimized conditions reported for various quinazoline and quinazolinone syntheses, illustrating the range of parameters considered.
| Catalyst/Promoter | Solvent | Temperature | Time | Yield | Reference |
| BF3-Et2O | Formamide | 150°C | 6 h | 86% | |
| Iodine | DMF | 110°C | 16.5 h | N/A | |
| ZIF-67 (Cobalt-based) | Toluene | 80°C | N/A | Excellent | |
| Magnetic Pd Catalyst | PEG/Water | N/A | N/A | 82-98% | |
| Microwave (Solid Phase) | NaOH on Alumina | N/A | 8-10 min | 80% |
Chemical Modifications and Derivatization at the Carboxylic Acid Moiety
The carboxylic acid group at position 6 is a versatile functional handle for further chemical modification and derivatization. Standard organic transformations can be applied to synthesize a variety of esters and amides, which can be useful for structure-activity relationship studies.
The synthesis of derivatives typically begins with the activation of the carboxylic acid. A common method is the conversion of the carboxylic acid to an acyl chloride by reacting it with thionyl chloride (SOCl2). This highly reactive intermediate, 2,8-dimethoxyquinazoline-6-carbonyl chloride, can then be readily reacted with a wide range of nucleophiles.
Esterification: Reaction of the acyl chloride or the parent carboxylic acid (under acid catalysis) with various alcohols (e.g., methanol, ethanol, propanol) yields the corresponding ester derivatives.
Amidation: The acyl chloride can be treated with diverse primary or secondary amines, including both aliphatic and aromatic amines, to produce a library of quinazoline-6-carboxamides.
This approach allows for the systematic exploration of the chemical space around the quinazoline core by introducing a variety of functional groups at the 6-position.
| Derivative Type | Reagents | Product Class |
| Acyl Chloride | Thionyl Chloride (SOCl2) | Quinazoline-6-carbonyl chloride |
| Esters | Alcohols (e.g., Methanol, Ethanol) | Quinazoline-6-carboxylates |
| Amides | Primary/Secondary Amines (Aliphatic or Aromatic) | Quinazoline-6-carboxamides |
Esterification and Amidation Reactions for Novel Adducts
The carboxylic acid moiety of this compound readily undergoes esterification and amidation reactions, yielding a range of novel adducts.
Esterification: The conversion of the carboxylic acid to an ester can be achieved through various methods. A common approach is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.commasterorganicchemistry.com This equilibrium-driven reaction is often pushed towards the product side by using the alcohol as the solvent or by removing the water formed during the reaction. masterorganicchemistry.commasterorganicchemistry.com Alternative methods, such as using coupling reagents like 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM) or triphenylphosphine (B44618) dibromide, offer milder conditions and can be advantageous for sensitive substrates. researchgate.netunc.edu
Amidation: The formation of amides from this compound and various amines is a key strategy for introducing diverse functionalities. Direct amidation can be achieved by heating the carboxylic acid and amine, often with the removal of water to drive the reaction. mdpi.comdiva-portal.org However, this method can require harsh conditions. More commonly, coupling reagents are employed to facilitate amide bond formation under milder conditions. analis.com.my These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. The choice of coupling reagent and reaction conditions can be optimized to achieve high yields and purity of the desired amide products. rsc.org
| Reaction Type | Reagents and Conditions | Product Type |
|---|---|---|
| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄), Heat | Ester |
| Amidation | Amine, Coupling Reagent (e.g., DCC, EDC), Solvent | Amide |
Coupling Reactions for Conjugate Formation
The carboxylic acid group is also amenable to various coupling reactions, enabling the formation of conjugates with other molecules. Decarboxylative coupling reactions, for instance, offer a powerful tool for creating new carbon-carbon bonds by reacting the carboxylic acid with an organic halide in the presence of a metal catalyst. researchgate.netwikipedia.orgnih.gov This method is advantageous as it utilizes readily available carboxylic acids. wikipedia.org Other coupling strategies can be employed to link the quinazoline core to various biomolecules or pharmacophores, leading to the development of hybrid molecules with potentially enhanced or novel biological activities.
Exploration of Substituent Modifications on the Quinazoline Ring
Modifying the substituents on the quinazoline ring is a critical aspect of structure-activity relationship (SAR) studies, allowing for the fine-tuning of a compound's properties.
Strategic Alterations of Methoxy Groups at Positions 2 and 8
The methoxy groups at positions 2 and 8 of the quinazoline ring are key targets for modification. Demethylation to the corresponding hydroxyl groups can provide sites for further functionalization or can alter the hydrogen bonding capabilities of the molecule. Alternatively, these methoxy groups can be replaced with other alkoxy groups of varying chain lengths or with different electron-donating or electron-withdrawing groups to probe the electronic requirements for biological activity.
Introduction of Diverse Chemical Moieties at Position 6 for SAR Studies
The carboxylic acid at position 6 serves as a versatile anchor point for introducing a wide array of chemical moieties to explore the structure-activity relationships (SAR). mdpi.comresearchgate.net By systematically varying the nature of the substituent at this position—for example, by introducing different amides, esters, or coupled fragments—researchers can investigate the impact of size, lipophilicity, and electronic properties on the compound's interaction with its biological target. This systematic approach is crucial for optimizing potency, selectivity, and pharmacokinetic properties. mdpi.com
Advanced Synthetic Techniques and Methodological Innovations
The synthesis of quinazoline derivatives has benefited significantly from the application of modern synthetic technologies that offer advantages in terms of efficiency, reaction time, and scalability.
Microwave-Assisted Synthesis and Flow Chemistry Applications
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved product purity compared to conventional heating methods. frontiersin.orgacs.orgbenthamdirect.comresearchgate.netnih.govnih.gov The application of microwave-assisted synthesis to the derivatization of this compound can significantly accelerate the discovery and optimization of new compounds. researchgate.net
Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for straightforward scalability. researchgate.netresearchgate.netrsc.orgazolifesciences.com Implementing flow chemistry for the synthesis of derivatives of this compound can enable the rapid and efficient production of compound libraries for screening purposes and can facilitate a more seamless transition from laboratory-scale synthesis to larger-scale production. azolifesciences.com
| Technique | Key Advantages | Potential Application |
|---|---|---|
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, improved purity. frontiersin.orgresearchgate.net | Rapid synthesis of derivative libraries. |
| Flow Chemistry | Enhanced safety, scalability, precise control over reaction parameters. researchgate.netazolifesciences.com | Large-scale production and automated synthesis. |
Catalytic Approaches for Enhanced Efficiency and Selectivity
The synthesis and derivatization of quinazoline cores, such as that in this compound, have been significantly advanced through the use of catalytic methodologies. Transition-metal-catalyzed reactions, in particular, offer heightened efficiency, selectivity, and functional group tolerance compared to traditional synthetic routes. nih.gov Catalysts based on palladium, copper, and rhodium are prominent in the construction and modification of the quinazoline framework. nih.govresearchgate.netacs.org
Palladium-Catalyzed Methodologies:
Palladium catalysts are widely employed for creating C-C and C-heteroatom bonds, which are crucial for the synthesis of quinazoline derivatives. nih.gov Palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, are effective for derivatizing the quinazoline skeleton. proquest.com For instance, bromo-substituted quinazolines can be coupled with boronic esters in the presence of a palladium catalyst like Pd(dppf)Cl₂, a base, and a phase-transfer catalyst to yield highly conjugated quinazoline derivatives. proquest.com
A one-pot synthesis of quinazoline derivatives has been developed using a palladium-catalyzed N-arylation of amidines. mit.edu This method demonstrates excellent selectivity for monoarylation and proceeds in short reaction times with low catalyst loadings. mit.edu The catalytic cycle typically involves oxidative addition of an aryl halide to the palladium complex, transmetalation with a boronate in the presence of a base, and subsequent reductive elimination to form the C-C bond and regenerate the catalyst. proquest.com
Table 1: Optimization of Palladium-Catalyzed Suzuki Coupling for Quinazoline Derivatization
| Entry | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 100 | 75 |
| 2 | Pd(dppf)Cl₂ (3) | Na₂CO₃ | Toluene/H₂O | 115 | 88 |
| 3 | Pd(OAc)₂ (5) / SPhos (10) | K₃PO₄ | Dioxane | 110 | 92 |
This table is a representative example based on typical Suzuki coupling conditions for heterocyclic compounds.
Copper-Catalyzed Syntheses:
Copper-catalyzed reactions provide a cost-effective and efficient alternative for the synthesis of quinazolines. acs.orgrsc.org These methods often proceed via cascade reactions, allowing for the construction of the quinazoline core from readily available starting materials in a single step. acs.orgrsc.org For example, a copper-catalyzed cascade reaction of substituted (2-bromophenyl)methylamines with amides can be performed under air without the need for a ligand or additive. acs.org
Copper catalysts, such as CuI, have been used in tandem reactions to synthesize functionalized quinazolines from 1-(2-bromophenyl)-methanamines and amidines. nih.gov The choice of copper salt and solvent can significantly influence the reaction yield. nih.gov For instance, the use of copper oxide or CuI in DMSO has been shown to be favorable for the synthesis of quinazolinone derivatives. nih.gov
Table 2: Effect of Copper Catalyst and Solvent on Quinazolinone Synthesis
| Entry | Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | CuCl | DMSO | 120 | Moderate |
| 2 | CuBr | NMP | 120 | Moderate |
| 3 | CuO | DMSO | 120 | Good |
| 4 | CuI | DMSO | 120 | Good |
| 5 | Cu₂O | H₂O | 100 | Excellent |
Data compiled from similar copper-catalyzed quinazoline syntheses. nih.gov
Rhodium-Catalyzed Reactions:
Rhodium catalysts have emerged as powerful tools for the C-H activation and annulation reactions to construct complex quinazolinone derivatives. acs.org Rhodium(III)-catalyzed annulation of 3-phenylquinazolinones with alkynes, for example, allows for the synthesis of quinolino[2,1-b]quinazolinones through a double C-H activation. acs.org These reactions can exhibit high functional group tolerance and regioselectivity. researchgate.net
The reaction efficiency in rhodium-catalyzed processes can be influenced by additives. For instance, in the synthesis of difluorinated quinolino[2,1-b]quinazolinone derivatives, the use of CuSO₄ as an additive was found to increase the total yield. acs.org
Table 3: Influence of Additives on Rhodium-Catalyzed Annulation
| Entry | Catalyst | Additive | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| 1 | [RhCp*Cl₂]₂ | AgSbF₆ | DCE | 120 | 65 |
| 2 | [RhCp*Cl₂]₂ | Cu(OAc)₂ | DCE | 120 | 72 |
| 3 | [RhCp*Cl₂]₂ | CuSO₄ | DCE | 120 | 85 |
This table is a representative example based on the optimization of rhodium-catalyzed annulation reactions. acs.org
Other Catalytic Approaches:
Besides transition metals, organocatalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) have been utilized for the synthesis of thiazolo[3,2-a]quinazoline derivatives through a Michael-type addition followed by intramolecular cyclization. nih.gov Additionally, solid acid catalysts such as sulfated titania (SO₄²⁻/TiO₂) have been employed for the synthesis of 2,3-dihydroquinazolinone derivatives, offering the advantages of high acidity, thermal stability, and recyclability. jsynthchem.com
The derivatization of the carboxylic acid group can be achieved through catalytic methods as well. For example, the formation of amides from carboxylic acids can be facilitated by activating agents like 2,2′-dipyridyl disulfide (DPDS) and triphenylphosphine (TPP), which form an acyloxyphosphonium ion that then reacts with an amine. nih.gov
Based on a comprehensive search of available scientific literature, there is no specific information regarding "this compound" or its derivatives corresponding to the detailed outline provided. Research and data pertaining to its Structure-Activity Relationship (SAR), methodological frameworks for SAR studies, pharmacophore elucidation, or specific biological target interactions and pathway modulation could not be located.
The provided outline requests in-depth details on:
Structure Activity Relationship Sar Investigations and Mechanistic Elucidation of 2,8 Dimethoxyquinazoline 6 Carboxylic Acid Derivatives
Exploration of Biological Target Interactions and Pathways, including enzymatic inhibition profiles, receptor binding studies, and cellular pathway modulation such as apoptosis and cell cycle arrest.
Searches for this specific chemical compound in conjunction with these research areas did not yield any relevant studies, data tables, or detailed findings. The scientific literature extensively covers other quinazoline (B50416) and quinoline (B57606) derivatives, exploring their SAR and biological activities. For instance, significant research exists for different scaffolds such as 2-aryl-quinazolin-4-yl aminobenzoic acids as carbonic anhydrase inhibitors and 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid as an Aurora A kinase inhibitor that induces apoptosis and cell cycle arrest. researchgate.netnih.govmdpi.comdongguk.edu However, this body of work does not address the 2,8-dimethoxy-6-carboxylic acid quinazoline structure specified in the request.
Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable content focused solely on "2,8-Dimethoxyquinazoline-6-carboxylic acid" as per the strict instructions.
Investigation of Protein-Ligand Interactions through Biophysical Methods
A thorough understanding of the binding thermodynamics and kinetics between a ligand and its protein target is fundamental for rational drug design. Several biophysical techniques are instrumental in elucidating these interactions for derivatives of this compound.
Isothermal Titration Calorimetry (ITC) provides a complete thermodynamic profile of the binding interaction in a single experiment. By directly measuring the heat released or absorbed during the binding event, ITC can determine the binding affinity (Kd), enthalpy change (ΔH), and stoichiometry (n) of the interaction. This data allows for the calculation of the Gibbs free energy change (ΔG) and the entropy change (ΔS), offering deep insights into the driving forces of the binding process. For instance, a favorable enthalpic contribution might suggest strong hydrogen bonding and van der Waals interactions, while a significant entropic contribution could indicate the displacement of water molecules from the binding site.
Surface Plasmon Resonance (SPR) is a powerful label-free technique for studying the kinetics of molecular interactions in real-time. In an SPR experiment, the protein target is typically immobilized on a sensor chip, and the quinazoline derivative is flowed over the surface. The binding and dissociation of the ligand are monitored by changes in the refractive index at the sensor surface. This allows for the determination of the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd). This kinetic information is crucial for understanding the residence time of the inhibitor on its target, a parameter that is increasingly recognized as a key determinant of in vivo efficacy.
X-ray Crystallography offers high-resolution structural information about the protein-ligand complex at the atomic level. nih.gov By obtaining a crystal structure of a this compound derivative bound to its target protein, researchers can visualize the precise binding mode, identify key amino acid residues involved in the interaction, and observe the conformation of the inhibitor within the binding site. nih.gov This detailed structural information is invaluable for understanding the structure-activity relationship (SAR) and for guiding the design of more potent and selective inhibitors.
These biophysical methods, when used in concert, provide a comprehensive picture of the protein-ligand interactions, from the thermodynamic driving forces to the kinetic profile and the precise atomic-level details of the binding mode.
Influence of Quinazoline Ring Substituents on Biological Recognition
The nature and position of substituents on the quinazoline scaffold are critical determinants of biological activity and selectivity. For derivatives of this compound, the methoxy (B1213986) groups at positions 2 and 8, and the carboxylic acid at position 6, play pivotal roles in molecular recognition and target engagement.
The methoxy groups at positions C2 and C8 of the quinazoline ring are strategically positioned to influence the electronic properties and steric profile of the molecule, thereby modulating its binding selectivity. Methoxy groups are electron-donating, which can affect the pKa of the quinazoline nitrogens and influence hydrogen bonding interactions with the target protein.
Conversely, modifications at the C8 position in other quinoline-based scaffolds have been shown to be detrimental to activity, with virtually all modifications at C8 leading to a loss of agonistic activity in a series of thiazolo[4,5-c]quinolines. nih.govresearchgate.net This suggests that the substitution pattern at this position is highly sensitive and that the methoxy group in this compound may be optimal for interaction with its specific target. The steric bulk of the methoxy groups can also play a role in selectivity by favoring binding to proteins with complementary pocket topographies while preventing binding to off-targets with smaller binding sites.
The carboxylic acid group at the C6 position is a key functional group that can participate in potent electrostatic interactions and hydrogen bonding with the target protein. In many enzyme inhibitors, a carboxylate group mimics the phosphate (B84403) of a substrate or forms a salt bridge with a positively charged amino acid residue, such as arginine or lysine (B10760008), in the active site.
Conformational Analysis and its Implications for Molecular Recognition
The three-dimensional conformation of a molecule is a critical factor in its ability to bind to a biological target. Conformational analysis of this compound and its derivatives provides insights into the preferred spatial arrangement of the molecule and how this influences its interaction with a protein binding site.
Computational methods, such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations, are powerful tools for exploring the conformational landscape of quinazoline derivatives. eurjchem.comnih.govresearchgate.netresearchgate.net Studies on related quinazoline structures have shown that the core quinazoline ring system is generally planar and rigid, while the substituents can have varying degrees of flexibility. beilstein-journals.org The methoxy groups at positions 2 and 8, and the carboxylic acid at position 6, will have preferred orientations relative to the quinazoline ring that can be predicted through computational modeling.
MD simulations can provide a dynamic picture of the conformational behavior of the molecule in a simulated physiological environment. eurjchem.comnih.govresearchgate.netresearchgate.net These simulations can reveal the accessible conformations of the molecule and the energy barriers between them. Understanding the conformational flexibility is crucial, as some inhibitors may need to adopt a specific, higher-energy conformation to bind effectively to their target, a concept known as "conformationally-induced fit." The interplay between the pre-organization of the ligand in its low-energy solution conformation and its ability to adapt to the geometry of the binding site is a key aspect of molecular recognition. The insights gained from conformational analysis can guide the design of new derivatives with improved binding affinity by, for example, introducing structural constraints that favor the bioactive conformation.
Development of Biological Assays and Screening Platforms for Derivative Evaluation
The evaluation of a library of this compound derivatives requires robust and efficient biological assays and screening platforms. The choice of assay depends on the specific biological target and the desired endpoint, such as enzyme inhibition, receptor binding, or a cellular response.
High-Throughput Screening (HTS) is a common starting point for discovering new active compounds from large chemical libraries. mdpi.comstanford.edu For enzyme targets, HTS assays are often based on the detection of a product of the enzymatic reaction, which can be monitored using various detection methods, including fluorescence, absorbance, or luminescence. For example, a kinase inhibitor screening assay might measure the phosphorylation of a substrate peptide.
Phenotypic screening is another powerful approach where compounds are tested for their ability to produce a desired phenotype in a cell-based or whole-organism model, without prior knowledge of the specific molecular target. A phenotypic screen for anticancer agents, for instance, might measure the inhibition of cancer cell proliferation. mdpi.com
Once initial hits are identified, a suite of secondary assays is employed to confirm their activity, determine their potency (e.g., IC50 or EC50 values), and assess their selectivity against related targets. These assays are typically more detailed and may include direct binding assays, such as those described in the biophysical methods section, as well as cell-based assays that measure downstream signaling events.
The development of a robust screening platform is a critical step in the drug discovery process, enabling the efficient evaluation of structure-activity relationships within a chemical series and the identification of promising lead candidates for further development.
Computational Chemistry and Cheminformatics in Research on 2,8 Dimethoxyquinazoline 6 Carboxylic Acid
Molecular Docking Simulations for Ligand-Protein Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). researchgate.net This method is instrumental in predicting the binding affinity and activity of a ligand by simulating its interaction with the target protein's active site. kemdikbud.go.id In the study of quinazoline (B50416) derivatives, molecular docking is frequently used to understand how modifications to the quinazoline scaffold affect binding to various protein targets, such as cyclooxygenase-2 (COX-2), epidermal growth factor receptor (EGFR), and other kinases. researchgate.netkemdikbud.go.idmdpi.com
Following a docking simulation, the resulting ligand-protein complex, or "pose," is analyzed to understand the specific molecular interactions that stabilize the binding. This binding mode analysis identifies key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and amino acid residues in the protein's active site. kemdikbud.go.idnih.gov
Identifying these interaction "hotspots"—specific residues that contribute significantly to the binding energy—is critical for structure-based drug design. For derivatives of 2,8-Dimethoxyquinazoline-6-carboxylic acid, understanding these interactions would guide the design of new molecules with improved potency and selectivity. For instance, the methoxy (B1213986) groups and the carboxylic acid moiety would be analyzed for their potential to form hydrogen bonds or other key interactions within the active site.
| Functional Group of Ligand | Potential Interaction Type | Hypothetical Interacting Amino Acid Residue |
|---|---|---|
| Quinazoline Nitrogen (N1 or N3) | Hydrogen Bond | Backbone NH of a hinge region residue (e.g., Met) |
| 6-Carboxylic Acid | Hydrogen Bond / Salt Bridge | Positively charged residue (e.g., Lys, Arg) |
| Quinazoline Ring System | π-π Stacking | Aromatic residue (e.g., Phe, Tyr) |
| 8-Methoxy Group | Hydrogen Bond / Hydrophobic Interaction | Polar or nonpolar residue in the binding pocket |
A primary output of molecular docking is a score that estimates the binding affinity between the ligand and the protein, often expressed as binding energy in kcal/mol. nih.govnih.gov Lower (more negative) binding energy values suggest a stronger, more stable interaction. nih.gov These scoring functions allow researchers to rank a series of compounds based on their predicted affinity for a specific target. kemdikbud.go.id This ranking is invaluable for prioritizing which derivatives of a lead compound, such as this compound, should be synthesized and subjected to in vitro testing, thereby saving time and resources. kemdikbud.go.id
| Compound | Modification on Parent Structure | Predicted Binding Affinity (kcal/mol) | Rank |
|---|---|---|---|
| Derivative A | -COOH replaced with -CONH2 | -8.5 | 2 |
| Parent Compound | This compound | -8.2 | 3 |
| Derivative B | -OCH3 at C8 replaced with -OCF3 | -7.9 | 4 |
| Derivative C | -COOH replaced with -COOCH3 | -9.1 | 1 |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov The fundamental principle is that the structural properties of a molecule, such as its size, shape, and electronic properties, determine its activity. nih.gov
To develop a QSAR model for a series of quinazoline derivatives, researchers first calculate a set of molecular descriptors for each compound. These descriptors quantify various physicochemical properties of the molecules. Using statistical techniques like Multiple Linear Regression (MLR), a mathematical model is built that correlates these descriptors with the observed biological activity (e.g., IC50 values). nih.gov The statistical significance of the model is evaluated using parameters like the correlation coefficient (r²) and the cross-validated correlation coefficient (q²), which assesses the model's predictive power. nih.gov A robust QSAR model suggests that specific properties, such as certain electronic or steric features, are important for the compound's activity. nih.gov
| Descriptor Class | Example Descriptor | Property Represented |
|---|---|---|
| Electronic | Dipole Moment | Polarity and charge distribution |
| Topological | Wiener Index | Molecular branching and compactness |
| Physicochemical | LogP | Lipophilicity/hydrophobicity |
| Steric | Molar Refractivity | Molecular volume and polarizability |
Once a statistically valid QSAR model is developed, it can be used for virtual screening. nih.gov This involves creating a large virtual library of novel, unsynthesized derivatives of the lead compound and using the QSAR model to predict their biological activity. This process allows for the rapid identification of potentially highly active compounds without the need for immediate synthesis and biological testing. The most promising candidates identified through this virtual screening can then be prioritized for synthesis, leading to a more efficient lead optimization process.
| Parameter | Information Provided |
|---|---|
| Root Mean Square Deviation (RMSD) | Measures the average change in displacement of atoms for the protein-ligand complex, indicating its stability over time. |
| Root Mean Square Fluctuation (RMSF) | Indicates the flexibility of individual amino acid residues, highlighting regions that may be important for ligand binding. |
| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein throughout the simulation. |
| Binding Free Energy (MM-GBSA/PBSA) | Provides a more accurate estimation of the binding affinity by considering solvent effects and conformational changes. nih.gov |
Pharmacophore Modeling and In Silico Screening Strategies
Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. For the quinazoline scaffold, which is recognized as a "privileged structure" in drug development, pharmacophore models are instrumental in discovering novel derivatives with desired pharmacological profiles.
Pharmacophore Model Generation: A pharmacophore model for a series of quinazoline derivatives would typically be generated based on a set of known active compounds. This model would highlight key features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings that are critical for binding to a biological target. For instance, in the context of kinase inhibitors, the quinazoline core often serves as a scaffold for positioning key interaction groups within the ATP binding site.
In Silico Screening: Once a pharmacophore model is established, it can be used as a 3D query to screen large virtual libraries of compounds. This process, known as virtual or in silico screening, allows researchers to rapidly identify molecules that match the pharmacophoric features and are therefore more likely to be active. This approach has been successfully applied to quinazoline derivatives to discover inhibitors for various targets, including kinases and other enzymes. The screening process filters out compounds that are unlikely to be active, thereby prioritizing resources for the synthesis and biological evaluation of the most promising candidates.
A study on 6-arylquinazolin-4-amines as inhibitors of Cdc2-like kinase 4 (Clk4) and dual specificity tyrosine-phosphorylation-regulated kinase 1A (Dyrk1A) successfully utilized ligand-based pharmacophore modeling to understand the structure-activity correlation of these analogs. This approach, combined with 3D-QSAR modeling, provided valuable insights for the identification and optimization of lead compounds.
In a typical workflow for in silico screening of quinazoline derivatives, the following steps are involved:
| Step | Description |
| 1. Target Selection and Preparation | Identification of the biological target and preparation of its 3D structure, often from the Protein Data Bank (PDB). |
| 2. Ligand Database Preparation | Curation and preparation of a database of small molecules for screening, which can include commercially available compounds or virtually generated libraries of quinazoline analogs. |
| 3. Pharmacophore Model Development | Generation of a pharmacophore model based on known active ligands or the active site of the target protein. |
| 4. Virtual Screening | Screening the ligand database against the pharmacophore model to identify hits that match the required chemical features. |
| 5. Molecular Docking | Docking the identified hits into the active site of the target protein to predict their binding mode and affinity. |
| 6. ADME/Toxicity Prediction | In silico prediction of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the top-ranked compounds to assess their drug-likeness. |
Computational Approaches for Guiding Rational Compound Design and Optimization
Computational chemistry offers a suite of tools that guide the rational design and optimization of lead compounds to improve their potency, selectivity, and pharmacokinetic properties. For a molecule like this compound, these approaches would be invaluable in transforming an initial hit into a viable drug candidate.
Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For quinazoline derivatives, 2D- and 3D-QSAR models can be developed to predict the activity of novel analogs. These models help in identifying which structural modifications are likely to enhance the desired biological effect. For example, a 3D-QSAR model for 6-arylquinazolin-4-amine analogs yielded high predictive power, suggesting its reliability for guiding the design of new inhibitors.
Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, docking is used to predict how a ligand, such as a derivative of this compound, binds to the active site of a target protein. This information is crucial for understanding the molecular basis of activity and for designing modifications that can enhance binding affinity. Docking studies on quinazoline derivatives have been used to explore their interactions with various targets, including protein kinases.
Lead Optimization: The insights gained from pharmacophore modeling, QSAR, and molecular docking are integrated to guide the rational optimization of lead compounds. For instance, if docking studies reveal a specific hydrophobic pocket in the target's active site that is not occupied by the initial lead, medicinal chemists can design analogs with appropriate hydrophobic substituents to fill this pocket, potentially increasing binding affinity and potency. Similarly, QSAR models can suggest modifications to improve properties like solubility or metabolic stability.
A study on 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives as P-glycoprotein inhibitors utilized QSAR modeling and molecular docking to identify potent compounds. The developed QSAR model showed high predictive quality, and docking studies revealed significant binding affinities, suggesting a valuable lead structure for further design and synthesis.
The following table summarizes key computational approaches and their role in the rational design of quinazoline-based compounds:
| Computational Approach | Role in Drug Design and Optimization |
| Pharmacophore Modeling | Identifies key chemical features required for biological activity and aids in virtual screening. |
| QSAR | Predicts the biological activity of new compounds and helps in understanding structure-activity relationships. |
| Molecular Docking | Predicts the binding mode and affinity of ligands to their target protein, guiding structure-based design. |
| ADME/Toxicity Prediction | Evaluates the drug-like properties of compounds at an early stage, reducing late-stage attrition. |
Emerging Research Avenues and Advanced Applications of 2,8 Dimethoxyquinazoline 6 Carboxylic Acid
Development as Chemical Biology Probes and Research Tools
Chemical probes are indispensable small-molecule tools for dissecting complex biological systems, enabling researchers to study protein function and signaling pathways directly in a biological context. nih.gov The structure of 2,8-Dimethoxyquinazoline-6-carboxylic acid is well-suited for development into such probes. The quinazoline (B50416) core can confer specific biological activity, while the carboxylic acid group at the 6-position provides a convenient site for chemical modification, allowing for the attachment of reporter tags or immobilization linkers without significantly altering the core's interaction with biological targets.
The quinazoline and quinazolinone skeletons are emerging as valuable molecular platforms for luminescent materials and bioimaging reagents. rsc.org Certain quinazoline derivatives inherently possess favorable fluorescent properties, and their emission spectra can be tuned by modifying substituents on the core structure. rsc.orgresearchgate.net This intrinsic fluorescence can be exploited to develop probes for cellular imaging.
For this compound, the quinazoline core could serve as a fluorophore, potentially enabling the visualization of its subcellular localization and interaction with biological targets. nih.gov The carboxylic acid handle allows for conjugation to other fluorophores, such as coumarin (B35378) or fluorescein, to create probes with tailored optical characteristics, including enhanced sensitivity, photostability, and specific emission wavelengths suitable for multiplex imaging experiments. nih.gov Probes derived from the quinazolinone scaffold have been successfully used to target and image specific organelles like mitochondria and lysosomes. researchgate.net
Table 1: Photophysical Properties of Selected Quinazoline-Based Fluorophores
This table illustrates how modifications to the quinazoline scaffold can tune fluorescent properties, a principle applicable to the development of probes from this compound. Data is generalized from studies on various quinazoline derivatives. rsc.orgresearchgate.net
| Compound Class | Substituent Type | Max Absorption (λ_max, nm) | Max Emission (λ_max, nm) | Stokes Shift (nm) | Quantum Yield (QY) |
| 4-Amino-quinazolines | Electron-donating amino groups | 369 | 414 | 45 | >80% |
| 7-Amino-quinazolines | Electron-donating amino groups | 436 | 597 | 161 | ~43% |
| HPQ Derivatives | 2-(2'-hydroxyphenyl) group | ~350 | ~450 | ~100 | Variable |
Note: Data are representative examples and vary based on specific molecular structure and solvent conditions.
Identifying the specific protein targets of a bioactive compound is a critical step in drug discovery and chemical biology. ebi.ac.uk Affinity-based probes are powerful tools for this process, often referred to as target deconvolution. The structure of this compound is ideal for the synthesis of such probes.
The carboxylic acid group can be chemically modified to include a linker arm terminating in an enrichment handle, such as biotin. This modified probe can be incubated with cell lysates, where it binds to its protein target(s). The probe-protein complex can then be captured using streptavidin-coated beads, separating it from other proteins in the lysate. Subsequent proteomic analysis, typically using mass spectrometry, can identify the captured proteins, revealing the direct binding partners of the parent compound. A similar strategy involves immobilizing the compound on a solid support (e.g., beads) via the carboxylic acid linker to perform affinity chromatography experiments. ebi.ac.uknih.gov
Integration with High-Throughput Screening (HTS) and Automation Technologies
High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of vast chemical libraries to identify compounds that modulate a specific biological target or pathway. pnas.orgresearchgate.net The this compound scaffold can serve as a foundational structure for creating a focused library of derivatives for HTS campaigns.
Using automated parallel synthesis techniques, the carboxylic acid group can be reacted with a diverse set of amines or alcohols to generate a large library of amide and ester derivatives. This library can then be subjected to HTS to explore structure-activity relationships (SAR) efficiently. pnas.org Furthermore, quantitative HTS (qHTS), which generates concentration-response curves for every compound in a library, could be employed. pnas.org This approach provides richer data from the primary screen, identifying not only active compounds but also classifying them by potency and efficacy, thereby accelerating the identification of promising leads for further development. pnas.org HTS assays have been successfully used to screen libraries for inhibitors of various targets, including Hsp90 and gastrointestinal nematodes. nih.govmdpi.com
Sustainable and Green Chemistry Aspects in Quinazoline Research
The principles of green chemistry—reducing waste, using less hazardous substances, and improving energy efficiency—are increasingly important in pharmaceutical synthesis. magnusconferences.com Research into the synthesis of quinazolines has seen significant advances in the application of these principles. researchgate.nettandfonline.com These sustainable methods are directly applicable to the production of this compound and its derivatives.
Novel green synthetic routes for the quinazoline core include:
Metal-Free Catalysis: Methods have been developed that use organocatalysts, such as salicylic (B10762653) acid derivatives, or even metal-free conditions with atmospheric oxygen as the oxidant, avoiding the use of heavy metal catalysts. rsc.orgnih.gov
Alternative Solvents and Energy Sources: Syntheses have been performed using environmentally benign solvents like water or deep eutectic solvents (e.g., choline (B1196258) chloride:urea), which are biodegradable and non-toxic. tandfonline.com Microwave irradiation has been used as an energy-efficient alternative to conventional heating. researchgate.net
Multi-Component Reactions: One-pot, four-component reactions have been designed to construct the quinazoline ring from simple starting materials like anilines and aldehydes, improving atom economy and reducing the number of synthetic steps. rsc.org
Adopting these green approaches can make the synthesis of this compound more cost-effective, safer, and environmentally sustainable. magnusconferences.com
Exploration of Unconventional Biological Targets and Mechanistic Hypotheses
Quinazoline derivatives are known to exhibit a vast range of biological activities by interacting with a diverse array of targets. nih.govmdpi.comambeed.com While many quinazolines target well-known enzymes like kinases, the scaffold is also a promising starting point for exploring less conventional biological targets.
Derivatives of this compound could be screened against a wide panel of targets to uncover novel bioactivities. The dimethoxy substitution pattern, in particular, has been associated with the inhibition of specific targets. For example, 6,7-dimethoxyquinazoline (B1622564) analogues are established inhibitors of the histone methyltransferase G9a, an epigenetic regulator. nih.govnih.gov This suggests that the 2,8-dimethoxy pattern could confer selectivity for novel or underexplored targets.
Table 2: Examples of Biological Targets for Quinazoline Derivatives
This table highlights the diverse range of protein classes targeted by various quinazoline-based compounds, suggesting a broad potential for derivatives of this compound.
| Target Protein/Class | Biological Role | Example Quinazoline Derivative | Reference |
| Epidermal Growth Factor Receptor (EGFR) | Tyrosine Kinase, Cell Proliferation | Erlotinib, Gefitinib | nih.gov |
| Aurora A Kinase | Serine/Threonine Kinase, Mitosis | 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | nih.gov |
| G9a Histone Methyltransferase | Epigenetic Regulation | BIX-01294 (a 6,7-dimethoxyquinazoline) | nih.gov |
| α1-Adrenergic Receptors | G Protein-Coupled Receptor, Sympathetic Nervous System | Quinazoline-based fluorescent probes | nih.gov |
| Poly (ADP-ribose) polymerase (PARP) | DNA Repair | 4-Hydroxyquinazoline derivatives | mdpi.com |
Interdisciplinary Research at the Interface of Chemistry and Biology
The full potential of this compound can only be realized through strong interdisciplinary collaboration. The journey from a core scaffold to a validated chemical probe or a preclinical drug candidate requires the integrated expertise of multiple scientific fields.
Synthetic and Medicinal Chemistry: Chemists are needed to devise efficient and sustainable synthetic routes and to generate focused libraries of derivatives to systematically probe the structure-activity relationship. nih.govmdpi.com
Biochemistry and Cell Biology: Biologists are essential for developing and running robust HTS assays, validating hits, and using the derived chemical tools to investigate complex biological pathways and cellular processes. scispace.com
Computational Chemistry and In Silico Modeling: Computational scientists can perform molecular docking studies to predict how derivatives might bind to potential targets, helping to prioritize compounds for synthesis and testing. nih.govnih.gov This in silico approach can rationalize experimental findings and guide the design of next-generation compounds with improved potency and selectivity. nih.govnih.gov
This collaborative approach, merging chemical synthesis with biological evaluation and computational modeling, is critical for accelerating the discovery process and translating the potential of scaffolds like this compound into impactful research tools and therapeutic leads.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
